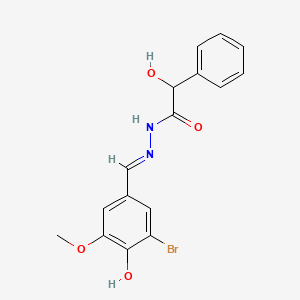
N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide, also known as L-838,417, is a chemical compound that belongs to the family of benzamide derivatives. It has been extensively studied for its potential use in treating various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic system of the brain, which is involved in reward and motivation.
Biochemical and Physiological Effects:
N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the prefrontal cortex and striatum of the brain. Additionally, it has been found to decrease the levels of glutamate in the prefrontal cortex and hippocampus of the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows for more targeted studies on the role of the dopamine D3 receptor in various neurological disorders. However, one of the limitations of using N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide. One potential direction is to investigate its potential use in treating other neurological disorders such as Parkinson's disease and addiction. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide and its effects on various neurotransmitter systems in the brain. Finally, more research is needed to develop more efficient synthesis methods for N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide to improve its solubility and make it more accessible for lab experiments.
Métodos De Síntesis
The synthesis of N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-3-phenylpropan-1-amine in the presence of triethylamine to form the amide. Finally, the isoxazole ring is introduced by reacting the amide with hydroxylamine hydrochloride and sodium acetate in acetic anhydride.
Aplicaciones Científicas De Investigación
N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide has been studied extensively for its potential use in treating various neurological disorders such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been found to have antipsychotic effects in animal models of schizophrenia.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-methyl-N-(1,2-oxazol-3-ylmethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-23(15-18-12-13-26-22-18)21(24)14-20(16-6-4-3-5-7-16)17-8-10-19(25-2)11-9-17/h3-13,20H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQMKBFWNYIXCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NOC=C1)C(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methylphenyl)-4-(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)piperazine](/img/structure/B5985328.png)
![2-[1-cyclopentyl-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5985329.png)
![N'-{[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-nitrobenzohydrazide](/img/structure/B5985334.png)
![2-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B5985351.png)

![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4-ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B5985364.png)
![N-[3-(1H-pyrazol-1-yl)phenyl]-1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5985370.png)

![1-(cyclohexylmethyl)-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5985386.png)
![2-[acetyl(methyl)amino]-5-chlorobenzoic acid](/img/structure/B5985389.png)
![2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5985394.png)

![2-(2-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5985404.png)
![N-(4-chlorophenyl)-2-{[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}acetamide](/img/structure/B5985413.png)